molecular formula C25H31Cl2FO5 B1494042 9-Chloro halobetasol propionate CAS No. 66852-61-7

9-Chloro halobetasol propionate

Cat. No.: B1494042
CAS No.: 66852-61-7
M. Wt: 501.4 g/mol
InChI Key: DRPFKMAMNGPPDJ-LICBFIPMSA-N
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Description

9-Chloro halobetasol propionate is a useful research compound. Its molecular formula is C25H31Cl2FO5 and its molecular weight is 501.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

9-Chloro halobetasol propionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomoleculesThese proteins control the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid . The compound’s interaction with these enzymes and proteins helps reduce inflammation and immune responses.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to reduced production of endogenous corticosteroids . Additionally, it can affect glucose metabolism, potentially causing hyperglycemia and glucosuria . The compound’s impact on gene expression includes the downregulation of pro-inflammatory cytokines and upregulation of anti-inflammatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene transcription . This regulation results in the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes. The compound also inhibits the activity of phospholipase A2, reducing the release of arachidonic acid and subsequent production of inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, light, and pH. Long-term studies have shown that the compound can maintain its potency for extended periods when stored under appropriate conditions . Prolonged exposure to the compound can lead to tachyphylaxis, where the response to the drug diminishes over time . Additionally, long-term use can result in skin atrophy and other adverse effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and immune responses without significant adverse effects . At higher doses, it can cause systemic toxicity, including adrenal suppression, hyperglycemia, and Cushing’s syndrome . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and increasing the dose does not result in additional therapeutic benefits .

Metabolic Pathways

This compound is primarily metabolized in the liver through hepatic enzymes . The compound undergoes various biotransformation processes, including hydroxylation and conjugation, to form inactive metabolites that are excreted in the urine . The metabolic pathways involve interactions with cytochrome P450 enzymes, which play a crucial role in the compound’s clearance from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and binding to specific transport proteins . The compound’s lipophilic nature allows it to easily penetrate cell membranes and accumulate in lipid-rich tissues . It can also bind to plasma proteins, which facilitates its distribution throughout the body . The compound’s localization and accumulation in target tissues contribute to its therapeutic effects.

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of target cells . The compound’s activity is influenced by its subcellular localization, as it needs to bind to glucocorticoid receptors in the cytoplasm before translocating to the nucleus . Post-translational modifications, such as phosphorylation, can also affect the compound’s targeting and function within specific cellular compartments .

Properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-17-(2-chloroacetyl)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31Cl2FO5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(28)17-9-14(29)6-7-22(17,3)24(16,27)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPFKMAMNGPPDJ-LICBFIPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)Cl)O)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31Cl2FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216977
Record name 9-Chloro halobetasol propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66852-61-7
Record name 9-Chloro halobetasol propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066852617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Chloro halobetasol propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-CHLORO HALOBETASOL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P6H3332RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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